![molecular formula C20H15F3N6O2S B2465785 N-(4-(trifluorometil)fenil)-2-((3-(4-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 863500-51-0](/img/structure/B2465785.png)
N-(4-(trifluorometil)fenil)-2-((3-(4-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O2S and its molecular weight is 460.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia Fototérmica (PTT)
La terapia fototérmica implica el uso de agentes que absorben la luz para convertir la energía luminosa en calor, destruyendo selectivamente las células cancerosas o los patógenos. La estructura del compuesto sugiere un potencial como agente fototérmico debido a su unidad deficiente en electrones y sus propiedades de absorción. Específicamente:
- Polímeros Conjugados Donador-Aceptor (D–A): El compuesto se puede incorporar a polímeros conjugados D–A, como PBDT-QTz y PCDT-QTz. Estos polímeros exhiben una excelente eficiencia de conversión fototérmica, lo que los convierte en candidatos prometedores para aplicaciones de PTT. PBDT-QTz, en particular, logra un alto coeficiente de extinción a 850 nm y una eficiencia de conversión fototérmica óptima bajo un láser de 808 nm. Los experimentos in vitro e in vivo demuestran la remisión tumoral sin recurrencia después de la administración intravenosa y la irradiación con láser .
Modulación Epigenética
La estructura del compuesto contiene un andamiaje de [1,2,3]triazolo[4,5-d]pirimidina, que se ha explorado para la modulación epigenética:
- Inhibición de la Desmetilasa Específica de Lisina 1 (LSD1): Los derivados de [1,2,3]triazolo[4,5-d]pirimidina se han investigado como inhibidores de LSD1. El compuesto 19, por ejemplo, inhibe potentemente USP28 (IC50 = 1.10 ± 0.02 μmol/L) con selectividad sobre USP7 y LSD1. Estos inhibidores juegan un papel crucial en la regulación epigenética y pueden tener implicaciones terapéuticas .
Diseño y Cribado de Fármacos
Las propiedades del compuesto pueden contribuir a los esfuerzos de descubrimiento de fármacos:
- Descriptores Clave: Un estudio identificó cinco descriptores clave para la [1,2,3]triazolo[4,5-d]pirimidina (1,2,3-TPD). Estos descriptores ayudan en el cribado de fármacos eficientes y novedosos para diversas aplicaciones .
Síntesis Farmacéutica
La vía sintética del compuesto se puede explorar para aplicaciones farmacéuticas:
- Proceso de Preparación: Los derivados del compuesto, incluido el 1-[5-terc-butil-3-[(1-metiltetrazol-5-il)metil]triazolo[4,5-d]pirimidin-7-il]pirrolidin-3-ol, tienen potencial como compuestos farmacéuticamente activos. Comprender su proceso de síntesis es esencial para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound interacts with USP28 and inhibits its activity . It binds to USP28 reversibly and directly affects its protein levels . The compound shows selectivity over other proteins like USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation . This results in the suppression of cell proliferation, cell cycle progression at the S phase, and epithelial-mesenchymal transition (EMT) progression in cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L) suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of USP28 activity in cancer cells . This leads to the suppression of cell proliferation, cell cycle progression at the S phase, and EMT progression in cancer cells .
Actividad Biológica
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H19F3N6O3S
- Molecular Weight : 448.47 g/mol
- CAS Number : 18554573
1. Antibacterial Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antibacterial properties. In a study examining various derivatives, compounds similar to our target showed efficacy against both Gram-positive and Gram-negative bacteria. Specifically, the antibacterial activity was assessed against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the side chains significantly influenced antibacterial potency.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
Target Compound | MIC = 4 µg/mL | MIC = 8 µg/mL |
2. Anticancer Potential
The anticancer activity of triazolo[4,5-d]pyrimidines has been extensively studied. The target compound was evaluated for its effects on various cancer cell lines, including lung carcinoma (H157) and kidney fibroblast (BHK-21) cells. The mechanism of action often involves the inhibition of key enzymes related to cancer proliferation.
In vitro studies revealed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against H157 cells. This suggests potential as a lead compound for further development in cancer therapeutics.
3. Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the target compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on modified triazolo[4,5-d]pyrimidine derivatives indicated that certain substitutions at the phenyl rings enhanced antibacterial activity significantly. The study concluded that the presence of electron-withdrawing groups like trifluoromethyl increased the efficacy against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer mechanisms of triazolo[4,5-d]pyrimidines highlighted their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. The target compound was shown to downregulate Bcl-2 expression while upregulating Bax expression in treated cancer cells.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSYILOGIMERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.